

# use of Oxacyclododecan-2-one in fragrance formulation

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Oxacyclododecan-2-one

Cat. No.: B161968

[Get Quote](#)

An Application Guide to **Oxacyclododecan-2-one** in Modern Fragrance Formulations

## Abstract

This technical guide provides a comprehensive overview of **Oxacyclododecan-2-one** (CAS 1725-03-7), a macrocyclic musk, for its application in fragrance formulations. It is intended for researchers, perfumers, and cosmetic scientists. This document details the physicochemical properties, olfactory profile, and functional roles of this ingredient. It presents detailed, self-validating protocols for its incorporation into both alcohol-based perfumes and cosmetic emulsions, including methodologies for stability and performance assessment. The causality behind experimental choices is explained to provide a deeper understanding of the formulation process. Safety, handling, and regulatory considerations are also addressed, grounding the practical application of this versatile musk in established scientific and safety standards.

## Introduction: The Evolution and Significance of Macroyclic Musks

Since the late 19th century, synthetic musks have become indispensable in perfumery, offering an ethical, consistent, and cost-effective alternative to natural musk derived from the endangered musk deer.<sup>[1][2]</sup> The landscape of synthetic musks has evolved through several classes:

- Nitro Musks: The first generation of synthetic musks, discovered accidentally in the 1880s.[2] Their use has significantly declined due to safety and environmental concerns.[2][3]
- Polycyclic Musks (PCMs): Developed mid-20th century, compounds like Galaxolide became industry workhorses due to their clean, powdery scents and versatility in various applications.[1][2] However, concerns about bioaccumulation have led to increased scrutiny.[4]
- Macroyclic Musks (MCMs): This class, which includes **Oxacyclododecan-2-one**, represents a significant advancement. These large-ring molecules, often lactones or ketones, closely mimic the scent of natural musk and are generally considered to have a better environmental profile, including good biodegradability.[1][2][3] While historically more expensive to produce, their superior olfactory qualities and improved safety profiles have made them favorites in high-end and contemporary fragrances.[1][4]

**Oxacyclododecan-2-one**, also known as 11-Undecanolide, is a 12-membered macrocyclic lactone. It provides a soft, warm, and persistent musk character, making it a valuable tool for modern perfumers seeking to impart sensuality, warmth, and longevity to their creations.[2]

## Physicochemical & Olfactory Characterization

A thorough understanding of a material's physical and chemical properties is fundamental to its effective and safe use in any formulation.

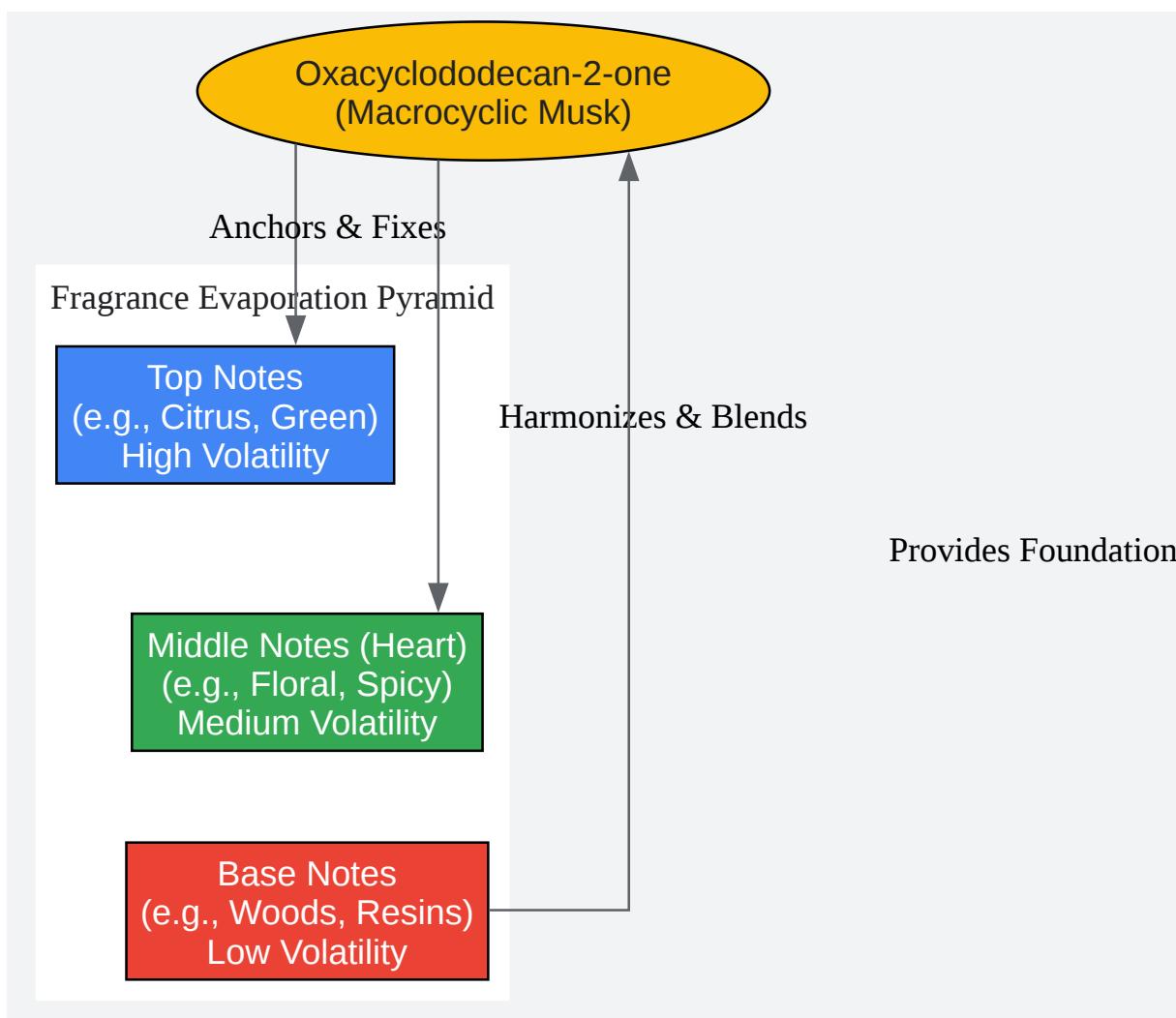
## Physicochemical Data

The properties of **Oxacyclododecan-2-one** are summarized below. This data is critical for predicting its behavior in different solvents and formulations, as well as for ensuring safe handling and storage.

| Property          | Value                                                             | Source(s) |
|-------------------|-------------------------------------------------------------------|-----------|
| CAS Number        | 1725-03-7                                                         | [5]       |
| Molecular Formula | C <sub>11</sub> H <sub>20</sub> O <sub>2</sub>                    | [5][6]    |
| Molecular Weight  | 184.28 g/mol                                                      | [6]       |
| Appearance        | Liquid                                                            |           |
| Melting Point     | 2-3 °C                                                            | [6]       |
| Boiling Point     | 124-126 °C at 13 mmHg                                             | [6]       |
| Density           | 0.992 g/mL at 25 °C                                               | [6]       |
| Refractive Index  | n <sub>20/D</sub> 1.47                                            | [6]       |
| Flash Point       | 110 °C (230 °F) - closed cup                                      |           |
| Solubility        | Soluble in ethanol and oils.[1]<br>[7]                            |           |
| Synonyms          | 11-Undecanolide, Undecanoic<br>ω-lactone, 1-Oxa-2-cyclododecanone | [6][8]    |

## Olfactory Profile

**Oxacyclododecan-2-one** possesses a distinct and versatile musk odor. Its primary characteristics are:


- Primary Note: Musk
- Sub-notes: Warm, slightly sweet, powdery, and clean.
- Classification: Base Note

As a base note, it is characterized by low volatility, which means it does not evaporate quickly. [1][3] This property is fundamental to its primary roles in perfumery: providing a long-lasting foundation and acting as a fixative.[1][3]

# Principles of Application in Fragrance Formulation

**Oxacyclododecan-2-one** is more than just a scent ingredient; it is a functional component that shapes the structure and performance of a fragrance.

- Fixative Power: The primary function of a fixative is to reduce the evaporation rate of more volatile fragrance components.<sup>[3]</sup> The moderate molecular weight and lipophilic nature of **Oxacyclododecan-2-one** allow it to anchor the lighter top and middle notes (e.g., citrus, floral, herbal), extending their presence and the overall life of the scent on the skin.<sup>[1]</sup>
- Harmonizing and Blending: Musks are renowned for their ability to add complexity and create a smooth transition between different olfactory phases.<sup>[3][9]</sup> **Oxacyclododecan-2-one** can soften potentially sharp notes from other ingredients, rounding out the composition and lending it a sense of completeness and elegance.
- Enhancing the "Dry-Down": The dry-down is the final phase of a fragrance's life, where the base notes become most prominent. **Oxacyclododecan-2-one** defines this stage, leaving a soft, warm, and sensual skin-like scent that can linger for hours.<sup>[1][3]</sup>



[Click to download full resolution via product page](#)

Caption: Role of **Oxacyclododecan-2-one** in a fragrance structure.

## Experimental Protocols

The following protocols provide step-by-step methodologies for the evaluation and incorporation of **Oxacyclododecan-2-one**.

### Protocol: Preparation of a Stock Solution

**Rationale:** Creating a stock solution is a standard laboratory practice that allows for precise and repeatable dosing in experimental formulations. Ethanol is the most common solvent in fine

fragrance perfumery. Dipropylene Glycol (DPG) is an alternative for applications where alcohol is not desired.

Materials:

- **Oxacyclododecan-2-one**
- Perfumer's Grade Ethanol (95% or higher) or Dipropylene Glycol (DPG), Fragrance Grade
- Glass beaker
- Analytical balance (readable to 0.001g)
- Magnetic stirrer and stir bar
- Amber glass storage bottle with a polytetrafluoroethylene (PTFE)-lined cap

Procedure:

- Tare: Place the glass beaker on the analytical balance and tare its weight.
- Weigh Musk: Carefully weigh 10.000g of **Oxacyclododecan-2-one** into the beaker.
- Weigh Solvent: Tare the balance again. Add 90.000g of perfumer's grade ethanol to the beaker. This creates a 10% (w/w) stock solution.
- Dissolution: Place the magnetic stir bar in the beaker and place it on the magnetic stirrer. Stir at a moderate speed (e.g., 250 RPM) until the solution is completely homogenous and clear.
- Storage: Transfer the stock solution to the amber glass bottle. Label it clearly with the name ("Oxacyclododecan-2-one 10% in EtOH"), concentration, and date of preparation.
- Self-Validation: The solution should be perfectly clear with no visible particulates or cloudiness. A slight odor of the musk should be detectable.

## Protocol: Incorporation into a Model Eau de Toilette (EDT)

**Rationale:** This protocol demonstrates the use of the stock solution in a simple floral-musk accord. The subsequent steps of maturation, chilling, and filtration are critical for the stability, clarity, and olfactory development of the final product.

**Materials:**

- 10% **Oxacyclododecan-2-one** stock solution (from 4.1)
- Other fragrance materials (e.g., Linalool, Hedione®, Iso E Super®, Benzyl Acetate)
- Perfumer's Grade Ethanol
- Deionized Water
- Glass beakers and graduated cylinders
- Analytical balance
- Filter paper (e.g., Whatman No. 1) and funnel
- Crimp-top perfume bottle or screw-top glass bottle

**Procedure:**

- **Create Concentrate:** In a clean beaker on an analytical balance, weigh the following fragrance materials to create a simple concentrate:
  - Hedione®: 3.0g
  - Iso E Super®: 2.0g
  - Linalool: 1.5g
  - Benzyl Acetate: 0.5g
  - 10% **Oxacyclododecan-2-one** solution: 3.0g (This provides 0.3g of pure musk)
- **Dilution:** Add 30.0g of perfumer's grade ethanol to the concentrate and mix until homogenous.

- Maturation (Aging): Seal the beaker and allow the solution to mature in a cool, dark place for a minimum of 48 hours. Causality: This step is crucial for the chemical reactions between ingredients to settle, allowing the fragrance to meld and the full character of the accord to develop.
- Final Dilution: After maturation, add 10.0g of deionized water slowly while stirring. This brings the total mass to 50.0g and adjusts the alcohol percentage.
- Chilling & Filtration: Seal the solution and chill it to approximately 4°C for at least 4 hours. Causality: Chilling causes less soluble waxes and impurities to precipitate out of the solution. Immediately following, filter the cold solution through filter paper into the final storage bottle. This ensures the final product remains clear and does not become cloudy at cooler temperatures.
- Self-Validation & Evaluation:
  - Visual: The final EDT should be clear and free of sediment.
  - Olfactory: Apply the fragrance to a blotter strip. Evaluate the scent at three key time points:
    - t=0 (Top Notes): Initial impression.
    - t=1 hour (Heart Notes): The main character of the fragrance.
    - t=8 hours (Base Notes): The dry-down, where the tenacity and character of **Oxacyclododecan-2-one** will be most apparent.

## Protocol: Assessment of Stability in a Cosmetic Emulsion

Rationale: Fragrance ingredients can sometimes destabilize cosmetic formulations. This protocol outlines a method to assess the impact of a fragrance oil containing **Oxacyclododecan-2-one** on the physical stability of a basic oil-in-water (O/W) cream.[10][11]

Caption: Workflow for cosmetic emulsion stability testing.

Materials:

- Fragrance concentrate from Protocol 4.2
- Basic O/W cream base (or components: deionized water, glycerin, cetearyl alcohol, glyceryl stearate, xanthan gum, preservative)
- pH meter
- Viscometer (e.g., Brookfield type)
- Stability ovens/incubators
- Airtight containers for samples

**Procedure:**

- Prepare Test Sample: Prepare a batch of the O/W cream base. Allow it to cool to below 40°C.
- Incorporate Fragrance: To the test batch, add the fragrance concentrate (from 4.2, step 1) at a typical loading, for example, 0.5% (w/w). Mix thoroughly until homogenous. Causality: Adding fragrance to a cooled emulsion prevents the heat from flashing off volatile top notes and potentially affecting stability.
- Prepare Control: Maintain a separate batch of the cream base with no added fragrance. This is the control.
- Initial Measurements (t=0): For both the test and control batches, measure and record the initial pH, viscosity, and describe the appearance (color, texture) and odor.
- Stability Study:
  - Divide both test and control batches into two sets of samples.
  - Store one set at room temperature (approx. 25°C).
  - Store the second set under accelerated conditions (40°C).[\[10\]](#)

- Weekly Evaluation: For 4 weeks, remove the samples from their storage conditions and allow them to equilibrate to room temperature. Record the same parameters as in step 4: pH, viscosity, appearance (checking for phase separation, discoloration), and odor.
- Self-Validation & Analysis: Compare the results of the test sample to the control sample at each time point and condition. A stable formulation will show minimal changes in pH and viscosity, and no phase separation, significant discoloration, or drastic change in odor profile compared to the control.[10][11]

## Safety, Handling, and Regulatory Considerations

- Hazard Classification: According to safety data, **Oxacyclododecan-2-one** is classified as a warning-level substance, with hazard statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields) and gloves, should be worn during handling.
- Storage: It is classified as a combustible liquid (Storage Class 10). It should be stored in a cool, well-ventilated area away from ignition sources in tightly sealed containers.
- Regulatory Compliance: The use of fragrance ingredients in consumer products is overseen by bodies such as the International Fragrance Association (IFRA) and evaluated for safety by the Research Institute for Fragrance Materials (RIFM).[12][13] Formulators must ensure that the use level of **Oxacyclododecan-2-one** complies with the current IFRA Standards for the specific product category (e.g., leave-on vs. rinse-off cosmetics).

## Conclusion

**Oxacyclododecan-2-one** is a highly effective and versatile macrocyclic musk that serves as a cornerstone ingredient in modern perfumery. Its ability to act as a powerful fixative, a harmonizing agent, and a provider of a warm, sensual base note makes it invaluable. By following systematic protocols for formulation and stability testing, researchers and perfumers can confidently and effectively leverage its properties to create sophisticated, long-lasting, and stable fragrances for a wide range of applications.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. How Synthetic Musks Shape Modern Perfumery - Allan Chemical Corporation | [allanchem.com](http://allanchem.com) [allanchem.com]
- 2. [de.cdn-website.com](http://de.cdn-website.com) [de.cdn-website.com]
- 3. The Chemistry Of Musk: Why It's A Key Ingredient In Perfumes [[chemicalbull.com](http://chemicalbull.com)]
- 4. [chemistry.illinois.edu](http://chemistry.illinois.edu) [chemistry.illinois.edu]
- 5. Oxacyclododecan-2-one [[webbook.nist.gov](http://webbook.nist.gov)]
- 6. [chemsynthesis.com](http://chemsynthesis.com) [chemsynthesis.com]
- 7. oxacyclododecan-2-one, 1725-03-7 [[perflavory.com](http://perflavory.com)]
- 8. Undecalactone | C11H20O2 | CID 74409 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 9. [img.perfumerflavorist.com](http://img.perfumerflavorist.com) [img.perfumerflavorist.com]
- 10. [researchgate.net](http://researchgate.net) [researchgate.net]
- 11. Stability of cosmetic formulations containing esters of vitamins E and A: chemical and physical aspects - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 12. Oxacyclohexadecen-2-one | The Fragrance Conservatory [[fragranceconservatory.com](http://fragranceconservatory.com)]
- 13. Update to RIFM fragrance ingredient safety assessment, oxacyclotridecan-2-one, CAS Registry Number 947-05-7 - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [use of Oxacyclododecan-2-one in fragrance formulation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161968#use-of-oxacyclododecan-2-one-in-fragrance-formulation>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)